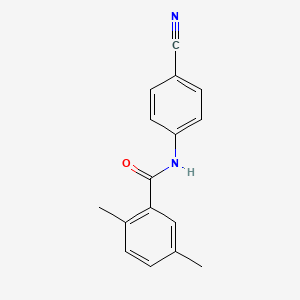

N-(4-cyanophenyl)-2,5-dimethylbenzamide

Description

N-(4-cyanophenyl)-2,5-dimethylbenzamide is a benzamide derivative characterized by a 2,5-dimethyl-substituted benzoyl group linked to a 4-cyanophenylamine moiety.

Synthesis of this compound involves Friedel-Crafts acylation and alkylation steps, as demonstrated in the preparation of structurally related molecules like IU1-248, which shares a similar benzamide backbone .

Properties

IUPAC Name |

N-(4-cyanophenyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-4-12(2)15(9-11)16(19)18-14-7-5-13(10-17)6-8-14/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHWDRODYZEMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358938 | |

| Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701238-17-7 | |

| Record name | N-(4-cyanophenyl)-2,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2,5-dimethylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-cyanophenyl)-2,5-dimethylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

N-(4-cyanophenyl)-2,6-difluorobenzamide

- Structural Differences: Replacing the 2,5-dimethyl group with 2,6-difluoro substituents and substituting the prop-2-ynyl chain for the 4-cyanophenyl group alters molecular geometry. The acetylene bond (1.162 Å) in the prop-2-ynyl variant introduces rigidity, while the cyano group enhances polarity .

- Crystallographic Behavior: Unlike N-(4-cyanophenyl)-2,5-dimethylbenzamide, the difluoro derivative lacks π-π stacking interactions but forms layered structures via C–H⋯F and N–H⋯O hydrogen bonds .

2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916)

- Pharmacokinetics: D2916 exhibits sex-dependent metabolism in rats. Females preferentially hydroxylate the isoxazolyl methyl group, producing the active metabolite D3187, which crosses the blood-brain barrier more effectively than the parent compound. This contrasts with this compound, where the cyano group may resist metabolic hydroxylation .

LMK235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

- Target Specificity: LMK235 is a hydroxamate-based HDAC4 inhibitor with equipotent efficacy to pan-HDAC inhibitors like SAHA. The 3,5-dimethylbenzamide core is critical for binding, whereas the cyano group in this compound may confer distinct selectivity .

Table 1: Comparison of Benzamide Derivatives

*Calculated based on C₁₆H₁₃N₂O₂.

Electronic and Spectroscopic Differences

- NMR Profiles: Benzamide derivatives with electron-donating groups (e.g., methoxy in N-(2-acetyl-4,5-dimethoxyphenethyl)benzamide) show distinct ¹H-NMR shifts (e.g., 3.88 ppm for methoxy) compared to electron-withdrawing cyano groups, which deshield adjacent protons .

- pKa Trends: The cyano group lowers the pKa of adjacent functional groups, enhancing acidity relative to methoxy- or methyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.